Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level .
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride can be compared with similar compounds such as:
Ethyl (4-bromophenyl)(ethylamino)acetate hydrochloride: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Ethyl (4-fluorophenyl)(ethylamino)acetate hydrochloride: The presence of a fluorine atom can lead to different chemical properties and biological activities.
Ethyl (4-methylphenyl)(ethylamino)acetate hydrochloride: The methyl group can influence the compound’s solubility and interaction with molecular targets.
This compound stands out due to its unique combination of chemical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-3-14-11(12(15)16-4-2)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXERWVLAKAIKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Cl)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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